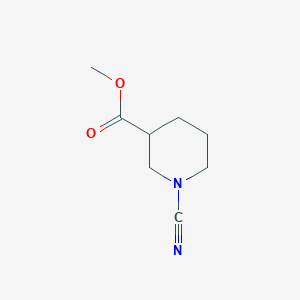
potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate is a chemical compound with the molecular formula C8H6N3O2K It is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields, including chemistry, biology, and industry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate typically involves the reaction of benzotriazole with potassium hydroxide and chloroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Dissolve benzotriazole in a suitable solvent such as ethanol.
- Add potassium hydroxide to the solution to form the potassium salt of benzotriazole.
- Introduce chloroacetic acid to the reaction mixture and stir under reflux conditions.
- Isolate the product by filtration and purify it through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or other reducing agents.
Substitution: The benzotriazole moiety can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
科学的研究の応用
Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of peptide bonds and other coupling reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug development and delivery systems.
Industry: It is used in the production of corrosion inhibitors, UV stabilizers, and other industrial chemicals.
作用機序
The mechanism of action of potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate involves its interaction with molecular targets and pathways. The benzotriazole moiety is known to interact with enzymes and receptors, influencing various biochemical processes. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other molecules, thereby modulating their activity.
類似化合物との比較
Similar Compounds
Benzotriazole: The parent compound, known for its versatility in synthetic chemistry.
Tolyltriazole: A derivative with similar properties but different substituents.
1H-Benzotriazole-1-methanol: Another derivative with distinct applications.
Uniqueness
Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate stands out due to its unique combination of the benzotriazole moiety and the potassium salt. This combination imparts specific chemical properties, making it suitable for a wide range of applications in research and industry.
特性
分子式 |
C8H6KN3O3 |
|---|---|
分子量 |
231.25 g/mol |
IUPAC名 |
potassium;2-(benzotriazol-1-yloxy)acetate |
InChI |
InChI=1S/C8H7N3O3.K/c12-8(13)5-14-11-7-4-2-1-3-6(7)9-10-11;/h1-4H,5H2,(H,12,13);/q;+1/p-1 |
InChIキー |
CAECLUDERUIMDO-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C2C(=C1)N=NN2OCC(=O)[O-].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[4-(2-Amino-4-chloro-phenoxy)-phenyl]-phenyl-methanone](/img/structure/B13070190.png)
![1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13070205.png)







![1-[5-(4-Bromo-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one](/img/structure/B13070250.png)


